molecular formula C18H18FN3O2 B2535286 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea CAS No. 898449-57-5

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2535286
CAS No.: 898449-57-5
M. Wt: 327.359
InChI Key: KVHOHSPPOQCEJZ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Urea Linkage: The final step involves the reaction of the pyrrole and fluorophenyl intermediates with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea: Lacks the pyrrole ring, which may affect its biological activity.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea: Lacks the fluorophenyl group, which may influence its chemical reactivity and interactions.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea: Lacks the methoxyphenyl group, potentially altering its properties.

Uniqueness

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-24-16-5-2-4-14(12-16)21-18(23)22(17-6-3-11-20-17)15-9-7-13(19)8-10-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHOHSPPOQCEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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